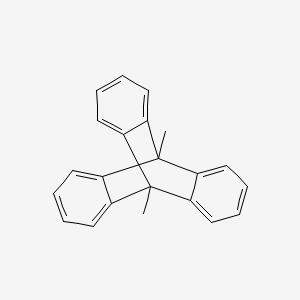

9,10-Dimethyltriptycene

Description

Structure

3D Structure

Properties

CAS No. |

15254-35-0 |

|---|---|

Molecular Formula |

C22H18 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1,8-dimethylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |

InChI |

InChI=1S/C22H18/c1-21-15-9-3-6-12-18(15)22(2,19-13-7-4-10-16(19)21)20-14-8-5-11-17(20)21/h3-14H,1-2H3 |

InChI Key |

UAGSYLDTDRCQAE-UHFFFAOYSA-N |

Canonical SMILES |

CC12C3=CC=CC=C3C(C4=CC=CC=C41)(C5=CC=CC=C25)C |

Origin of Product |

United States |

Synthetic Methodologies for 9,10 Dimethyltriptycene

Evolution of Triptycene (B166850) Synthesis

The journey to synthesize triptycenes began in 1942 when Bartlett and his team first prepared the parent compound, coining its name from the triptych, a three-paneled altarpiece, which the molecule’s three-dimensional structure resembles. encyclopedia.pubnih.govwikipedia.orgbeilstein-journals.org This initial synthesis was a multi-step, low-yielding process that started with anthracene (B1667546) and 1,4-benzoquinone. nih.govmdpi.com

A significant breakthrough occurred fourteen years later, in 1956, with the introduction of a more direct route by Wittig and Ludwig. encyclopedia.pubnih.govmdpi.com This method utilized the Diels-Alder reaction between anthracene and benzyne (B1209423), a highly reactive intermediate generated in situ. nih.govd-nb.info This cycloaddition approach remains the most vital synthetic pathway to the triptycene core. nih.gov

Over the years, various methods for generating the transient benzyne dienophile have been developed, enhancing the accessibility and efficiency of triptycene synthesis. Key benzyne precursors include:

2-Fluorophenylmagnesium bromide , used in the original Wittig synthesis. encyclopedia.pub

o-Diazonium benzoate , introduced by Stiles. encyclopedia.pubnih.gov

Anthranilic acid , discovered by Friedman and Logullo in 1963 to be an excellent and convenient precursor. encyclopedia.pubnih.gov Diazotization of anthranilic acid with an alkyl nitrite (B80452) like amyl nitrite leads to a benzenediazonium-2-carboxylate, which readily decomposes to benzyne, nitrogen, and carbon dioxide. nih.gov

These developments paved the way for two primary strategies for obtaining substituted triptycenes: the direct Diels-Alder reaction using substituted precursors, or the subsequent functionalization of the pre-formed triptycene skeleton. d-nb.info

Diels-Alder Cycloaddition Strategies for 9,10-Dimethyltriptycene

The cornerstone of this compound synthesis is the [4+2] Diels-Alder cycloaddition, a powerful ring-forming reaction. iitk.ac.inpraxilabs.com This reaction involves a conjugated diene reacting with a dienophile to create a six-membered ring in a concerted, single-step mechanism. iitk.ac.inscribd.com

In the synthesis of this compound, 9,10-dimethylanthracene (B165754) serves as the conjugated diene, which reacts with benzyne, the dienophile. rsc.org The reaction is typically conducted in a high-boiling point solvent, such as xylene or 1,2-dichloroethane, to accommodate the necessary temperatures. d-nb.infopraxilabs.com

The generation of benzyne in situ is critical. A common and effective method involves the diazotization of anthranilic acid with amyl nitrite. nih.gov Another established method is the reaction of 2-bromofluorobenzene with magnesium. wikipedia.org A specific synthetic scheme for this compound involves the initial synthesis of the 9,10-dimethylanthracene precursor from 9,10-dibromoanthracene, followed by the cycloaddition with benzyne. cardiff.ac.uk

| Reaction Component | Role | Example Precursor/Reagent | Citation |

| Diene | The 4π-electron component | 9,10-Dimethylanthracene | rsc.org |

| Dienophile | The 2π-electron component | Benzyne | nih.govd-nb.info |

| Benzyne Precursor | Generates benzyne in situ | Anthranilic acid + Amyl nitrite | nih.gov |

| Solvent | High-boiling medium | o-Xylene, 1,2-Dichloroethane | d-nb.infocardiff.ac.uk |

The Diels-Alder reaction is renowned for its high degree of stereospecificity, where the stereochemistry of the reactants is maintained in the product. iitk.ac.inpraxilabs.comlibretexts.org This is a direct consequence of its concerted mechanism. iitk.ac.in

When substituted dienes and dienophiles are used, as in the synthesis of triptycene derivatives, the orientation of the reactants relative to each other becomes crucial, leading to considerations of regioselectivity and stereoselectivity.

Regioselectivity : If a substituted benzyne is reacted with a substituted anthracene, constitutional isomers can be formed. d-nb.info Studies have shown that the electronic properties of the substituents on both the diene and the benzyne significantly influence the ratio of the resulting syn and anti isomers. mdpi.comd-nb.info For instance, an electron-donating methyl group on the benzyne precursor tends to favor the formation of the syn adduct, whereas an electron-withdrawing chloro group favors the anti adduct. d-nb.info This outcome is often explained by the matching of polarized frontier molecular orbitals of the reactants. d-nb.infolibretexts.org

Stereoselectivity : In reactions involving cyclic dienes, the Diels-Alder reaction typically favors the formation of the endo product over the exo product. libretexts.orglibretexts.org This preference is attributed to a stabilizing secondary orbital overlap, which is an interaction between the p-orbitals of the dienophile's substituents and the central atoms (C2 and C3) of the diene in the transition state. libretexts.org The reaction of anthracene with maleic anhydride (B1165640) to form an endo-adduct is a classic illustration of this principle. praxilabs.comscribd.comchegg.com

Reaction of 9,10-Dimethylanthracene with Benzyne Precursors

Functionalization of the Triptycene Core to Obtain this compound Derivatives

While the Diels-Alder reaction builds the fundamental triptycene framework, obtaining derivatives often requires further functionalization. However, the rigid, three-dimensional structure of triptycene presents unique challenges. encyclopedia.pub The bridgehead C-H groups at positions 9 and 10 are relatively inert, and electrophilic aromatic substitution is disfavored at the ortho positions of the benzene (B151609) rings relative to the bridgeheads. encyclopedia.pubnih.govmdpi.com Consequently, many functionalized triptycenes are synthesized from precursors that already bear the desired substituents before the final cycloaddition step. mdpi.com

Despite the challenges, direct functionalization of a pre-formed this compound core is a viable strategy for synthesizing certain derivatives. This approach modifies the aromatic rings of the triptycene structure.

One prominent example is nitration . The treatment of this compound with potassium nitrate (B79036) (KNO₃) and trifluoroacetic anhydride can introduce nitro groups onto the aromatic paddles. cardiff.ac.uk These nitro groups can then be readily reduced to amino groups, for example, by using hydrazine (B178648) monohydrate and Raney nickel, providing access to aminotriptycene derivatives. cardiff.ac.uk Another direct method is oxidation , which has been used to convert 9,10-dimethyl-2,3,6,7,12,13-hexahydroxytriptycene into this compound-2,3,6,7,12,13-hexone using nitric acid. rsc.org

| Functionalization Reaction | Reagents | Product Type | Citation |

| Nitration | KNO₃, trifluoroacetic anhydride | Dinitro-9,10-dimethyltriptycene | cardiff.ac.uk |

| Reduction of Nitro Groups | Hydrazine monohydrate, Raney Nickel | Diamino-9,10-dimethyltriptycene | cardiff.ac.uk |

| Oxidation | Concentrated nitric acid, glacial acetic acid | Triptycene hexone derivative | rsc.org |

In the context of this compound, convergent syntheses are used to create advanced materials and complex molecular systems. For example, a dianhydride monomer based on the this compound core was prepared in a multi-step sequence starting from the corresponding tetrahydroxy derivative. kaust.edu.sa Another powerful application is the synthesis of 9,10-diethynyltriptycene, which serves as a rigid, linear scaffold. nih.gov This key intermediate can then be coupled with other complex molecules, such as porphyrins, using Sonogashira cross-coupling conditions to build sophisticated, linearly-linked molecular arrays. nih.gov This strategy highlights the use of the triptycene core as a building block, where the core is synthesized and functionalized first before being incorporated into a larger supramolecular structure. nih.gov

Direct Functionalization Techniques

Catalytic Routes in this compound Synthesis

Catalytic methods play a crucial role in the efficient synthesis of this compound. One of the key steps often involves a Diels-Alder reaction between 9,10-dimethylanthracene and a dienophile, followed by subsequent transformations. Modern catalytic systems have been developed to improve the efficiency and yield of these processes.

A notable catalytic route involves the use of a Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalyst. Specifically, the PEPPSI-IPr catalyst, a palladium-N-heterocyclic carbene (NHC) complex, has been utilized in the synthesis of this compound. cardiff.ac.uk The synthesis involves a multi-step process where one of the key transformations is catalyzed by this palladium complex. cardiff.ac.uk

The general synthetic pathway to triptycenes often relies on the cycloaddition of a benzyne equivalent to an anthracene derivative. mdpi.com While the parent triptycene was first synthesized in 1942, more direct routes involving benzyne cycloaddition have since been developed. encyclopedia.pub In the context of this compound, the synthesis starts from 9,10-dimethylanthracene. The synthesis of this precursor can be achieved with high yields (above 94.5%) and purity using a manganese acetate (B1210297) catalyst and a paraldehyde (B1678423) accelerant from o-xylene. google.com

Reaction of a dihalobenzene with methylmagnesium bromide in the presence of a PEPPSI-IPr catalyst in 1,4-dioxane. cardiff.ac.uk

Generation of benzyne in situ from the resulting Grignard reagent, which then reacts with 9,10-dimethylanthracene. cardiff.ac.uk

The Diels-Alder reaction between the in situ generated benzyne and 9,10-dimethylanthracene yields the triptycene skeleton.

The use of transition metal catalysts, particularly palladium complexes, is instrumental in facilitating key bond-forming reactions in these synthetic sequences. encyclopedia.pub

Chiral Synthesis of this compound Derivatives

While this compound itself is an achiral molecule, its rigid framework is an excellent scaffold for the synthesis of chiral derivatives. These derivatives have found applications in asymmetric catalysis and materials science. snnu.edu.cn The synthesis of chiral triptycene derivatives typically involves the introduction of chirality through an asymmetric reaction on a pre-functionalized triptycene or by using a chiral starting material in the Diels-Alder reaction.

The development of asymmetric methods for synthesizing complex chiral molecules is a significant area of research. mdpi.com For instance, palladium-catalyzed asymmetric intramolecular Friedel-Crafts allylic alkylation has been used to produce chiral 9,10-dihydrophenanthrene (B48381) derivatives with high enantiomeric excess (up to 94% ee). nih.gov Although not directly applied to this compound, these methods demonstrate the potential for creating chiral centers in similar polycyclic aromatic systems. nih.gov

Another approach involves the use of chiral catalysts to induce enantioselectivity. Chiral cyclopentadienyl (B1206354) (Cpx) metal complexes, for example, have been successfully used in a variety of enantioselective reactions. snnu.edu.cn The synthesis of chiral cycloalkenone derivatives has been achieved via palladium-catalyzed oxidative desymmetrization, yielding products with excellent enantioselectivity. rsc.org

The general strategies for preparing chiral triptycene derivatives can be summarized as:

Asymmetric Diels-Alder Reaction: Reacting a prochiral anthracene derivative with a dienophile in the presence of a chiral catalyst.

Post-synthetic Resolution: Separating enantiomers of a racemic triptycene derivative using chiral chromatography or resolving agents.

Asymmetric Transformation of a Triptycene Derivative: Introducing a chiral center onto the triptycene scaffold through an enantioselective reaction.

Research has shown that chiral ligands can be employed to create complex chiral scaffolds in a single step. For example, a Pd-catalyzed enantioselective cascade reaction has been developed for the one-step synthesis of chiral 9,10-dihydrophenanthrene scaffolds. nih.gov

Optimization of Reaction Conditions for Enhanced Synthetic Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

In the synthesis of triptycene-based structures, the Diels-Alder reaction is a pivotal step. The yield of this reaction can be significantly influenced by the reaction conditions. For example, in the synthesis of a 2,3-dimethoxy-9,10-dimethyltriptycene, the yield of the Diels-Alder reaction was improved to 80%. cardiff.ac.uk A common example of this reaction is the cycloaddition of anthracene with maleic anhydride, where a high-boiling point solvent like xylene is used to accommodate the necessary high temperatures. praxilabs.com

A detailed look at the optimization of a related synthesis showed that changing the procedure led to a significantly improved yield (from 30% to 85%) and a much shorter reaction time (from 120 hours to 48 hours). cardiff.ac.uk

The table below summarizes the effect of different reagents and conditions on the synthesis of this compound and its precursors.

| Reaction Step | Reagents and Conditions | Yield | Reference |

| Synthesis of 9,10-dimethylanthracene | o-Xylene, manganese acetate, paraldehyde, acetic acid | >94.5% | google.com |

| Diels-Alder for 2,3-dimethoxy-9,10-dimethyltriptycene | Optimized conditions | 80% | cardiff.ac.uk |

| Synthesis of a related coumaron structure | Improved procedure | 85% | cardiff.ac.uk |

| Original synthesis of a related coumaron structure | Original procedure | 30% | cardiff.ac.uk |

These examples underscore the importance of systematic optimization of reaction parameters to achieve efficient and high-yielding syntheses of this compound and its derivatives.

Advanced Reaction Chemistry of 9,10 Dimethyltriptycene and Its Derivatives

Electrophilic Substitution Reactions on 9,10-Dimethyltriptycene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, and this compound, with its benzene (B151609) rings, is no exception. xmu.edu.cnyoutube.com However, the bulky triptycene (B166850) framework can influence the regioselectivity of these reactions.

Nitration of this compound can be achieved using reagents like potassium nitrate (B79036) in the presence of trifluoroacetic anhydride (B1165640). cardiff.ac.uk This reaction primarily yields 2,6(7)-dinitro-9,10-dimethyltriptycene, although minor amounts of mono- and tri-nitrated products can also be formed. cardiff.ac.uk Halogenation, another common EAS reaction, can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).

The conditions for these reactions are critical to control the degree of substitution and minimize the formation of side products. The choice of solvent and temperature can significantly impact the outcome. For instance, the poor solubility of triptycene in some solvents may necessitate the use of a co-solvent to ensure complete dissolution of the starting material. cardiff.ac.uk

Table 1: Examples of Electrophilic Substitution Reactions on this compound

| Reaction | Reagents and Conditions | Major Product(s) |

| Nitration | KNO₃, trifluoroacetic anhydride, CH₃CN/DCM, 50 °C, 48 hours cardiff.ac.uk | 2,6(7)-Dinitro-9,10-dimethyltriptycene cardiff.ac.uk |

| Halogenation | Cl₂ or Br₂ | Halogenated this compound derivatives |

Oxidation and Reduction Pathways of this compound Derivatives

The functional groups on this compound derivatives can undergo a variety of oxidation and reduction reactions. For instance, the nitro groups introduced via electrophilic substitution can be readily reduced to amino groups. A common method for this transformation is the use of hydrazine (B178648) monohydrate catalyzed by Raney nickel in a solvent like THF at elevated temperatures. cardiff.ac.uk

The methyl groups at the bridgehead positions (9 and 10) can be oxidized to other functional groups. For example, oxidation can convert them to carboxylic acids. This transformation allows for further functionalization of the triptycene core.

Cyclic voltammetry studies on derivatives of the closely related 9,10-diphenylanthracene (B110198) show quasi-reversible oxidation processes. mdpi.com The highest occupied molecular orbital (HOMO) energy levels for these derivatives were estimated from the onset of their oxidation potentials. mdpi.com

Table 2: Oxidation and Reduction of this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| 2,6(7)-Dinitro-9,10-dimethyltriptycene | Hydrazine monohydrate, Raney nickel, THF, 60 °C, N₂, 16 hours cardiff.ac.uk | 2,6(7)-Diamino-9,10-dimethyltriptycene cardiff.ac.uk | Reduction cardiff.ac.uk |

| This compound | Oxidizing agents | 9,10-Dicarboxytriptycene | Oxidation |

Condensation and Polymerization Reactions Involving this compound Units

The diamino derivatives of this compound are valuable monomers for the synthesis of polymers. cardiff.ac.uk Condensation polymerization occurs when monomers with two functional groups react to form a polymer and a small molecule, often water. savemyexams.com These monomers can be polymerized to create polymers of intrinsic microporosity (PIMs). core.ac.uk For example, 2,6(7)-diamino-9,10-dimethyltriptycene can be used to synthesize such polymers. cardiff.ac.uk

The rigid and contorted structure of the triptycene unit prevents efficient packing of the polymer chains, leading to materials with high free volume and surface area. These properties are of interest for applications such as gas separation and storage. The introduction of methyl groups at the bridgehead positions can also influence the solubility of the resulting polymers. cardiff.ac.uk

Cycloaddition Reactions of this compound Scaffolds

Cycloaddition reactions are powerful tools for the construction of complex cyclic molecules. nih.gov The benzene rings of the this compound scaffold can participate in cycloaddition reactions. For instance, the parent triptycene is synthesized via a Diels-Alder reaction between anthracene (B1667546) and benzyne (B1209423). mdpi.com

Derivatives of triptycene can also undergo cycloaddition. mdpi.com For example, [4+2] photocycloaddition reactions have been observed with phenanthrenequinone, a compound with a similar polycyclic aromatic structure. mdpi.com The specific type of cycloaddition ([2+2], [4+2], [6+2], etc.) depends on the nature of the reactants and the reaction conditions. beilstein-journals.org These reactions can be used to synthesize novel and complex polycyclic architectures.

Exploration of Radical Mechanisms in this compound Transformations

Radical reactions offer an alternative pathway for the functionalization of this compound. The initial synthesis of triptycene was motivated by the study of radicals that could be generated at the bridgehead carbon atoms. mdpi.com

Radical-based approaches can be used for C(sp³)–N bond cleavage, generating carbon-centered radicals that can participate in various transformations. rsc.org In the context of polycyclic aromatic hydrocarbons like anthracene, radical addition mechanisms have been proposed for oxidation reactions. researchgate.net For instance, the photolysis of 1-methylnaphthalene, a related polycyclic aromatic hydrocarbon, can lead to the formation of a radical at the methyl group, which can then undergo further reactions. scirp.org While less common than ionic reactions for aromatic compounds, radical mechanisms provide a complementary approach to creating new derivatives of this compound.

Conformational and Dynamic Studies of 9,10 Dimethyltriptycene Systems

Analysis of Steric Hindrance and Molecular Conformations in 9,10-Dimethyltriptycene

The structure of this compound is characterized by significant steric hindrance due to the interaction between the two methyl groups at the bridgehead positions and the surrounding aromatic rings. This steric congestion profoundly influences the molecule's conformation and stability. The triptycene (B166850) scaffold itself is rigid, with the three benzene (B151609) rings creating a paddlewheel-like arrangement. The placement of methyl groups at the 9 and 10 positions introduces substantial non-bonded interactions.

The steric strain in this compound can lead to distortions in bond lengths and angles from their ideal values. For instance, in many 9-substituted triptycene derivatives, the bonds connecting the benzene rings to the bridgehead carbon (9-C) are often elongated. oup.com The presence of bulky substituents can also cause the aromatic rings to bend away to alleviate steric clash. oup.com In molecules with significant steric hindrance, such as those with bulky ortho-substituents on biphenyl, a non-planar conformation is often adopted to minimize repulsion. numberanalytics.com Similarly, the propeller-like conformation of triphenylmethane (B1682552) is a direct consequence of steric repulsion between the phenyl groups. numberanalytics.com

In the context of triptycene derivatives, the steric interactions between substituents at the bridgehead and peri positions can destabilize the transition state of rotational processes, thereby increasing the energy barrier for rotation. oup.com For example, in 1,9-dimethyltriptycene, computational studies have shown that the gear-clashed conformation is more stable than the gear-meshed one, indicating that direct correlated rotation of the methyl groups is not the preferred motion due to steric hindrance. uzh.ch This highlights that the effective steric size of a group like methyl is conformation-dependent. uzh.ch The synthesis of triptycene derivatives itself can be influenced by steric factors; for example, the Diels-Alder reaction between a substituted anthracene (B1667546) and benzyne (B1209423) can be affected by the size of the substituents, potentially leading to lower yields for bulkier groups. thieme-connect.com

Restricted Rotational Dynamics of Methyl Groups in this compound

The crowded steric environment in this compound leads to a significant barrier to rotation for the two methyl groups at the bridgehead positions. This restricted rotation is a key feature of its dynamic behavior. The study of such hindered rotation provides valuable insights into intramolecular forces and the energy landscape of the molecule.

The rotation of the methyl groups in this compound and its derivatives is not free but occurs as a series of jumps between potential energy minima. The energy barrier for this rotation can be quantified using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, in 1,2,3,4-tetrachloro-9,10-dimethyltriptycene, the rotation of the methyl groups is described as a "nonclassical hindered rotation". mdpi.comgoogle.com This term suggests that the rotational dynamics may involve quantum mechanical effects, especially at low temperatures.

The magnitude of the rotational barrier is highly sensitive to the steric environment. In a series of bis(9-triptycyl)ethyne derivatives, the rotational barrier was found to increase with the steric size of the substituents at the peri positions (H < OMe < Me), with the tetramethyl compound exhibiting a barrier of 15.6 kcal/mol. oup.com This is attributed to the destabilization of the eclipsed transition state by steric interactions. oup.com In solid 9-methyltriptycene, the rotational barrier for the methyl group has been estimated to be around 25 kJ/mol using solid-state 13C NMR. researchgate.net

The study of rotational barriers in related systems, such as 9-(2-alkylphenoxy)triptycenes, reveals that these molecules can act as molecular bevel gears, with correlated rotation of the triptycyl and aryl groups. oup.com The activation energy for such processes can be determined through dynamic NMR studies, providing quantitative data on the steric interactions at play. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile technique for investigating the dynamic processes in molecules like this compound. researchgate.netnumberanalytics.comliverpool.ac.uknih.govmst.edu By analyzing NMR spectra at different temperatures or using specialized pulse sequences, detailed information about molecular motions, such as methyl group rotation and conformational changes, can be obtained. numberanalytics.com

Dynamic NMR (DNMR) is particularly well-suited for studying processes that occur at rates comparable to the NMR timescale. numberanalytics.comlibretexts.org These reversible molecular processes lead to changes in chemical shifts or coupling constants, which can be observed and analyzed to determine the kinetics and mechanisms of the dynamic events. libretexts.org

Both proton (¹H) and carbon-13 (¹³C) NMR are extensively used to study the dynamics of methyl groups in this compound in both solution and the solid state. mdpi.comscirp.orgnih.gov

In solution-state NMR , variable-temperature (VT) experiments are commonly employed. numberanalytics.com At low temperatures, where the methyl group rotation is slow on the NMR timescale, distinct signals may be observed for the different proton or carbon environments. As the temperature is raised, the rotation becomes faster, leading to the coalescence of these signals into a single, averaged peak. oup.com Line shape analysis of these temperature-dependent spectra allows for the determination of the activation parameters (enthalpy and entropy of activation) for the rotational process. oup.com

In solid-state NMR , the dynamics are often studied by analyzing the line shapes of the spectra. mdpi.com For methyl groups, the rotation averages the dipolar couplings between the protons, leading to a characteristic narrowing of the ¹H NMR signal as the temperature increases. mdpi.com The second moment (M₂) of the NMR line shape is a quantitative measure of the extent of this motional narrowing and can be used to probe the activation of different chain dynamics. mdpi.com Solid-state NMR can also reveal quantum mechanical tunneling effects of the methyl group at low temperatures. dntb.gov.ua ¹³C NMR of isotopically labeled methyl groups is also a valuable tool, although the four-spin system of the methyl group can present complexities in certain experiments. nih.gov Proton-detected local field (PDLF) experiments can simplify the spectra and enhance resolution. nih.gov In solid this compound, spin-lattice relaxation studies have been used to probe the methyl proton dynamics. dntb.gov.ua

The following table summarizes typical NMR observables and their relation to methyl group dynamics:

| NMR Technique | Observable | Information Gained | State |

| Variable-Temperature ¹H/¹³C NMR | Signal Coalescence, Line Shape | Rotational Barrier, Activation Parameters | Solution |

| Solid-State ¹H NMR | Line Shape, Second Moment (M₂) | Motional Narrowing, Onset of Dynamics | Solid |

| Solid-State ²H NMR | Quadrupolar Splitting, Line Shape | Side-chain Dynamics, Rotational Model | Solid |

| Solid-State ¹³C NMR | Chemical Shift Anisotropy | Rotational Barrier | Solid |

| Exchange Spectroscopy (EXSY) | Cross-peaks | Exchange Pathways, Rate Constants | Solution |

In certain derivatives of this compound, particularly those with significant steric hindrance, "nonclassical" effects can be observed in their liquid-phase NMR spectra. These effects arise from the quantum mechanical nature of the methyl group's rotation, which becomes significant even in the liquid phase when the rotational barrier is high.

Studies on 1,2,3,4-tetrachloro-9,10-dimethyltriptycene have revealed such nonclassical hindered rotation. mdpi.comgoogle.com These phenomena manifest as unusual line shape effects in the standard NMR spectra that cannot be explained by classical models of chemical exchange. ifj.edu.pl The dynamics of these strongly hindered methyl groups in 9-methyltriptycene derivatives have been monitored by liquid-phase NMR, showing deviations from classical behavior. dntb.gov.uaresearchgate.net These nonclassical effects are a manifestation of the quantum properties of the methyl rotor, where the rotation is quantized and can involve tunneling through the potential barrier.

Exchange Spectroscopy (EXSY) is a two-dimensional (2D) NMR technique that is highly effective for elucidating the pathways of chemical exchange processes. numberanalytics.comnih.govlibretexts.org In the context of this compound and its analogues, EXSY can map the exchange between different rotamers or conformers.

An EXSY experiment generates a 2D spectrum where diagonal peaks correspond to the signals of the individual species, and off-diagonal peaks (cross-peaks) indicate exchange between them. libretexts.org The presence and intensity of these cross-peaks provide direct evidence of the dynamic interconversion and can be used to determine the rate constants and mechanisms of the exchange process. nih.govmdpi.com

For example, an EXSY study of 9,10-diferrocenyltriptycene revealed the stepwise nature of the interconversion between its racemic and meso isomers. mdpi.com The experiment showed that a 120° rotation of a single ferrocenyl group in the meso isomer leads to the formation of a racemic structure, and these exchange pathways were clearly visible in the EXSY spectrum. mdpi.com This demonstrates the power of EXSY in unraveling complex dynamic networks in sterically hindered molecules.

Nonclassical Effects in Liquid-Phase NMR Spectra of this compound Derivatives

Investigation of Peculiar Disorder in Molecular Crystals of this compound

Investigations into the crystal structure of this compound have revealed an unusual type of disorder. While X-ray diffraction studies consistently indicated an ordered R3̅c crystal structure, solid-state ¹H NMR spectra presented conflicting evidence. researchgate.netfigshare.comresearchgate.net

Specifically, ¹H wide-line NMR spectra of a polycrystalline sample of this compound selectively deuterated in the aromatic positions were incompatible with the structure derived from X-ray diffraction. researchgate.netfigshare.comresearchgate.net To resolve this discrepancy, single-crystal ¹H NMR studies were performed. These more detailed experiments revealed the presence of two distinct environments for the methyl groups within the crystal. figshare.com

One environment, accounting for the majority of the methyl groups, is consistent with the R3̅c structure, where methyl groups from adjacent molecules form closely spaced pairs coupled by intermolecular proton-proton dipole interactions. figshare.com The other environment, comprising about 20% of the methyl groups, also fits within the R3̅c lattice but, surprisingly, does not exhibit these dipolar couplings to their neighbors. figshare.com

Despite these differences in their dipolar environment, both types of methyl groups were found to exhibit the same thermally activated dynamics. figshare.comresearchgate.net This peculiar disorder cannot be explained by a simple static model, such as the presence of voids in the crystal lattice, as this was not supported by density measurements or the detection of occluded solvent molecules in X-ray studies. figshare.com The presence of diffuse scattering in the X-ray data does, however, indicate some form of disorder. figshare.com These findings have led to the proposal of a novel type of dynamic disorder, the precise nature of which is still a subject of ongoing research. figshare.comresearchgate.net

Computational and Theoretical Investigations of 9,10 Dimethyltriptycene

Density Functional Theory (DFT) Analyses of 9,10-Dimethyltriptycene

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules. scitechnol.com It is employed for tasks such as molecular structure optimization, analysis of reaction mechanisms, and prediction of material properties. masterorganicchemistry.comscirp.org For this compound, DFT calculations provide fundamental information about its geometry, stability, and electronic characteristics.

DFT-based geometry optimization is used to determine the most stable three-dimensional structure of the molecule. scirp.orgscielo.org.mx These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data. scirp.org

The electronic properties of this compound are also explored using DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. scirp.orgresearchgate.net A smaller gap suggests that the molecule is more reactive. These calculations help in understanding the charge transfer that can occur within the molecule. scirp.org

Table 1: Calculated Electronic Properties of Triptycene (B166850) Derivatives This table presents representative DFT-calculated energy values for related molecular systems to illustrate the type of data generated. Specific values for this compound can vary based on the functional and basis set used.

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 3,4-dimethyl-3-cyclohexene-1-carbaldehyde | - | - | 3.918 | researchgate.net |

| 5-(3-phenylpropanoyl)dihydro-2(3H)-furanone | - | - | 3.393 | researchgate.net |

| B-doped Graphene (Illustrative) | - | - | 0.13-0.24 | scitechnol.com |

Quantum Chemistry Calculations of Reaction Pathways and Energetics

Quantum chemistry calculations are essential for mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining reaction energetics. masterorganicchemistry.com These methods allow for the prediction of reaction outcomes and provide mechanistic insights. dntb.gov.ua

A primary reaction pathway involving this compound is its synthesis via a Diels-Alder reaction. Typically, benzyne (B1209423) undergoes a cycloaddition reaction with 9,10-dimethylanthracene (B165754) to exclusively form the electronically favored this compound. mdpi.com This reaction is highly efficient because it results in the formation of three stable aromatic systems. mdpi.com

Computational studies, using methods like Hartree-Fock and various density functionals (e.g., B3LYP, MPW1K), have been used to compute the activation enthalpies for such cycloaddition reactions. researchgate.net These calculations can accurately reproduce experimental substituent effects on reaction rates. researchgate.net For instance, studies on the reaction of cyclopentadiene (B3395910) and 9,10-dimethylanthracene with various cyano-substituted ethylenes show that theoretical calculations can quantify the enormous effect of substituents on cycloaddition rates, where reaction rates can be enhanced by factors as high as 107 to 1010. researchgate.net The energy released or consumed in a chemical reaction is determined by the balance between the energy required to break bonds in the reactants and the energy released upon forming new, stronger bonds in the products. rsc.org

Table 2: Computed vs. Experimental Activation Enthalpies (ΔH‡) for Diels-Alder Reactions of Cyclopentadiene This table showcases the accuracy of different computational methods in predicting reaction energetics for a model Diels-Alder system. All values are in kcal/mol.

| Dienophile | Experimental ΔH‡ | B3LYP Calc. | HF Calc. | MPW1K Calc. | Reference |

|---|---|---|---|---|---|

| Ethylene | 22.5 | 19.8 | 27.6 | 22.5 | researchgate.net |

| Acrylonitrile | 15.5 | 15.2 | 20.9 | 15.6 | researchgate.net |

| Fumaronitrile | 14.4 | 14.0 | 18.8 | 12.9 | researchgate.net |

| Maleonitrile | 17.0 | 18.3 | 22.3 | 16.9 | researchgate.net |

| Vinylidene cyanide | 12.8 | 12.4 | 16.9 | 11.4 | researchgate.net |

| Tricyanoethylene | 8.9 | 7.4 | 12.3 | 8.6 | researchgate.net |

Molecular Mechanics and Molecular Dynamics Simulations of this compound Systems

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to study the conformational landscape and dynamic behavior of molecules. mdpi.comnih.gov MD simulations, in particular, calculate the trajectory of atoms and molecules over time based on classical mechanics, providing insights into processes like protein folding or ligand binding. mdpi.comnih.gov

For this compound and its derivatives, these simulations have been instrumental in investigating the stereodynamics, especially the restricted rotation of the bridgehead methyl groups. rsc.orgoup.com Electronic structure calculations on an isolated this compound molecule determined the rotational barrier for the methyl groups to be 15 kJ/mol. researchgate.net When considering the molecule within a ten-molecule cluster to simulate the crystal environment, the barriers for the two slightly inequivalent methyl groups were calculated to be 12 and 15 kJ/mol. researchgate.net

Experimental studies using proton spin-lattice relaxation have measured the Arrhenius activation energies for methyl group rotation in solid this compound and its deuterated isotopomer (DMT-d12) to be 25.3 and 24.8 kJ/mol, respectively. nih.gov However, theoretical modeling suggests that direct assessments of torsional barrier heights from relaxation data should be approached with caution. nih.gov Molecular mechanics calculations have also been used to investigate rotational barriers in more complex triptycene derivatives, showing fair agreement with experimental values derived from dynamic NMR studies. oup.com

Table 3: Calculated Rotational Barriers for Methyl Groups in Triptycene Systems This table compiles data on methyl group rotational barriers from various computational and experimental studies.

| Compound/System | Method | Barrier (kJ/mol) | Reference |

|---|---|---|---|

| This compound (isolated molecule) | Electronic Structure Calculation | 15 | researchgate.net |

| This compound (in 10-molecule cluster) | Electronic Structure Calculation | 12 and 15 | researchgate.net |

| This compound (solid) | Experiment (Proton Relaxation) | 25.3 | nih.gov |

| This compound-d12 (solid) | Experiment (Proton Relaxation) | 24.8 | nih.gov |

| 8,13-Dichloro-9-methoxy-1,4-dimethyltriptycene | Molecular Mechanics | 65.7 (15.7 kcal/mol) | oup.com |

Theoretical Prediction of Spectroscopic Properties

Computational methods are frequently used to predict and interpret the spectroscopic properties of molecules, providing a crucial link between structure and experimental observation. scirp.org

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts are valuable for assigning experimental spectra and understanding how molecular structure influences the magnetic environment of nuclei. researchgate.netlibretexts.org For triptycene derivatives, remarkable upfield shifts in the 13C NMR spectra of methyl carbons in solution compared to the solid state have been correlated with deformations in the benzene (B151609) rings. rsc.org Furthermore, single-crystal 1H NMR studies of this compound have revealed complex dynamic behaviors that are not fully captured by standard X-ray diffraction, highlighting the power of combining computational analysis with advanced NMR techniques. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. mdpi.comgaussian.comrespectprogram.org The procedure involves first optimizing the molecule's ground-state geometry and then calculating the vertical excitation energies and corresponding oscillator strengths. mdpi.com These calculated values can be used to generate a theoretical spectrum that can be compared with experimental results. mdpi.comgaussian.com Studies on various organic compounds show that TD-DFT methods, such as B3LYP with an appropriate basis set, can satisfactorily reproduce experimental UV-Vis spectra with minimal error. mdpi.com The fluorescence spectra of 9-methylanthracene (B110197) and 9,10-dimethylanthracene have also been studied, providing information on their excited-state properties. royalsocietypublishing.org

Supramolecular Chemistry and Host Guest Interactions Involving 9,10 Dimethyltriptycene

Design Principles for 9,10-Dimethyltriptycene-Based Host Systems

The design of host systems based on this compound leverages the molecule's inherent structural features to create pre-organized cavities for guest binding. The key design principles revolve around its rigidity, three-dimensional shape, and the strategic placement of functional groups.

Rigid Scaffold : The triptycene (B166850) framework is exceptionally rigid, which minimizes conformational changes upon guest binding and allows for the creation of well-defined, shape-persistent cavities. science24.com This structural integrity is a fundamental principle in designing hosts capable of high selectivity.

Steric Influence of Methyl Groups : The methyl groups at the 9,10-positions are not merely passive substituents. A crucial design strategy involves using these groups to control intermolecular interactions. For instance, in the design of porphyrin-based systems, introducing methyl groups at the bridgehead positions of triptycene subunits effectively prevents the strong co-facial π-π stacking and aggregation that is often observed with unsubstituted, planar aromatic systems. mdpi.com This ensures that the host's binding sites remain accessible for guest molecules rather than being blocked by self-association. mdpi.com

Functionalization : While the bridgehead C-H groups in triptycene are relatively inert, functionalization is typically achieved by using precursors that are already substituted. wikipedia.orgnih.gov This allows for the precise installation of binding sites, such as hydrogen bond donors/acceptors or metal coordination sites, onto the triptycene scaffold to target specific guests. The unique three-dimensional structure provides a platform for arranging these functional groups in a specific spatial orientation to achieve molecular recognition. scilit.com

Dynamic Properties : The rotational dynamics of the triptycene unit and its substituents can be engineered. Studies on triptycene-based molecular gears, where intermeshed triptycene groups translate rotational motion, demonstrate that the steric and conformational properties can be precisely controlled, a principle that extends to the dynamic behavior of host-guest systems. nankai.edu.cn

Molecular Recognition Phenomena with this compound Hosts

Molecular recognition is the process by which a host molecule selectively binds a specific guest molecule. Host systems incorporating the this compound unit exhibit distinct recognition phenomena driven by their unique structural and chemical properties.

This compound itself can act as a guest, being recognized by larger host molecules. For example, trinuclear macrocyclic complexes of copper and nickel have been shown to form complexes with this compound. scilit.comnih.gov The recognition is driven by the complementarity in shape and size between the host's cavity and the guest molecule. nih.gov The formation of these host-guest complexes has been confirmed through techniques such as NMR and electrochemical studies, which detect changes in the chemical and physical properties of the system upon binding. scilit.com

Conversely, when incorporated into a host architecture, the this compound unit imparts specific recognition properties. A key phenomenon is the prevention of self-dimerization, which allows the host to recognize external guests. In studies on octa-tert-butyltetra-2,3-triptycenotetraazaporphyrins, the parent compounds form specific co-facial dimers. However, introducing methyl groups at the bridgehead positions of the triptycene subunits was found to prevent this high degree of specific dimerization, enabling the system to act as a host for other molecules. mdpi.com This demonstrates how the methyl groups play a critical role in modulating self-recognition versus guest-recognition. Furthermore, the development of chiral triptycenes opens possibilities for enantioselective recognition, a highly sought-after property in chemical sensing and separation. nih.gov

Formation of Host-Guest Complexes: Stoichiometry and Association Constants

The formation of a host-guest complex is characterized by its stoichiometry (the ratio of host to guest molecules) and its association constant (Kₐ), which quantifies the strength of the binding interaction.

In studies involving this compound as a guest, its interaction with trismacrocyclic cyclidene hosts containing copper and nickel has been investigated. The formation of a complex was confirmed, where the this compound molecule fits into the cavities of the metal complexes. scilit.com Electrochemical methods, which measure the decrease in the diffusion coefficients of the species upon complexation, were used to determine the association constants for the binding of this compound with the copper and nickel cations. scilit.com

While specific numerical Kₐ values for this compound hosts are not always detailed in broader studies, the principles of their determination are well-established, relying on techniques like NMR titration, UV-vis spectroscopy, and isothermal titration calorimetry. illinois.eduvt.edu For the broader class of triptycene-based systems, specific stoichiometries have been identified. For example, in a host-guest system involving the parent triptycene and a mononuclear Ag(I)-containing macrocycle, NMR titration experiments revealed a 2:1 guest-to-host stoichiometry, where two Ag(I) ions from the guest macrocycles interact with one triptycene molecule. mdpi.com Such studies underscore the ability of the triptycene scaffold to engage in well-defined, multi-point interactions.

Intermolecular Interactions in this compound Supramolecular Assemblies

The structure and stability of supramolecular assemblies containing this compound are governed by a combination of non-covalent intermolecular interactions. nih.govwyatt.com The rigid and bulky nature of the triptycene scaffold plays a dominant role in dictating the geometry of these assemblies. wikipedia.org

The primary interactions at play include:

Van der Waals Forces : These are fundamental to the packing of molecules in the solid state and the association in solution. The large surface area of the triptycene unit contributes significantly to these dispersion forces.

π-π Stacking : While the benzene (B151609) rings of the triptycene are potential sites for π-π interactions, the three-dimensional, propeller-like shape often prevents the efficient face-to-face stacking that is common for planar aromatic molecules. mdpi.com The presence of the bridgehead methyl groups further hinders such interactions, forcing assemblies to adopt more complex three-dimensional arrangements.

Hydrogen Bonding : In functionalized triptycene derivatives, deliberately introduced hydrogen bond donors and acceptors can direct the assembly into specific, predictable structures.

The unique nature of interactions in the solid state is highlighted by studies on the molecular crystals of this compound itself. Single-crystal ¹H NMR studies have revealed a "peculiar disorder," indicating complex and subtle intermolecular forces that deviate from a simple, perfectly ordered structure. vt.educardiff.ac.uk

Integration of this compound into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers built from organic molecules linked by strong covalent bonds. The three-dimensional, rigid structure of triptycene and its derivatives makes them excellent building blocks (or "tectons") for the construction of 3D COFs.

A specific example is the synthesis of a metal-organic framework (MOF), a class of materials closely related to COFs. MOF-2011 was constructed using a linker derived from this compound: 2,3,6,7,14,15-hexakis(4-benzoate)-9,10-dimethyltriptycene. This demonstrates the successful incorporation of the this compound unit into a highly ordered, porous crystalline material.

Table of Research Findings on this compound in Porous Frameworks

| Framework Type | Specific Linker/Building Block | Key Finding | Reference |

|---|---|---|---|

| Metal-Organic Framework (MOF) | 2,3,6,7,14,15-hexakis(4-benzoate)-9,10-dimethyl triptycene | Successful synthesis of MOF-2011, a Zn₄O(-COO)₆-based framework, demonstrating the utility of the dimethyltriptycene unit in creating porous materials. | |

| Phthalocyanine-based Material | Dioxy-di-tert-butyl-dimethyltriptycene | Introduction of bulky dimethyltriptycene substituents hinders self-association and leads to microporous materials with BET surface areas of 400-500 m²/g. | |

| Tetratriptycenoporphyrins | Dihydroxy-di-tert-butyl-dimethyltriptycene | Synthesis of non-aggregating, microporous complexes with BET surface areas ranging from 450 to 600 m² g⁻¹. | mdpi.com |

Applications in Materials Science and Polymer Chemistry

9,10-Dimethyltriptycene as a Building Block for Polymers of Intrinsic Microporosity (PIMs)rsc.orgacs.org

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess microporosity as a consequence of their rigid and contorted molecular structures. rsc.org The inefficient packing of the polymer chains creates a network of interconnected voids, leading to high internal surface areas. The incorporation of the bulky and rigid this compound unit into polymer backbones is a strategic approach to generating this intrinsic microporosity. researchgate.net This is because the triptycene (B166850) scaffold's shape helps to reduce intermolecular contacts and lessen the efficiency of solid-state packing. researchgate.net

The creation of PIMs containing this compound units first requires the synthesis of suitable functionalized monomers. A common strategy involves preparing diamino- or dihydroxy-derivatives of the triptycene scaffold, which can then be polymerized.

For instance, the synthesis of 2,6(7)-diamino-9,10-dimethyltriptycene, a key monomer for Tröger's base (TB) PIMs, has been described. mdpi.com The process typically begins with the reaction of 9,10-dimethylanthracene (B165754) with a benzyne (B1209423) precursor, such as the diazonium salt of anthranilic acid. mdpi.com The resulting this compound is then subjected to a nitration reaction. cardiff.ac.uk This step often utilizes reagents like potassium nitrate (B79036) and trifluoroacetic anhydride (B1165640). mdpi.comcardiff.ac.uk Due to solubility challenges, a co-solvent system such as dichloromethane (B109758) and acetonitrile (B52724) may be employed. cardiff.ac.uk The subsequent reduction of the dinitro-intermediate to the desired 2,6(7)-diamino-9,10-dimethyltriptycene monomer is commonly achieved using hydrazine (B178648) monohydrate with a Raney nickel catalyst. mdpi.comcardiff.ac.uk This diamine monomer can then be polymerized, for example, with dimethoxymethane (B151124) under acidic conditions to form the final PIM. mdpi.com

The inclusion of this compound units has a pronounced effect on the physical properties of the resulting polymers, particularly their microporosity and gas transport characteristics. The methyl groups at the bridgehead positions of the triptycene unit play a crucial role.

A comparative study of Tröger's base PIMs (TB-PIMs) derived from triptycene monomers with and without these methyl groups highlights their importance. mdpi.com The polymer PIM-Trip(Me₂)-TB, which contains the this compound unit, demonstrates a higher apparent Brunauer–Emmett–Teller (BET) surface area compared to its counterpart without the methyl groups, PIM-Trip(H₂)-TB. This indicates that the methyl groups enhance the microporosity of the material. mdpi.com

The gas permeability of these polymers is directly linked to their microporous structure. Generally, higher permeability is associated with greater microporosity. The presence of the bridgehead methyl groups in PIM-Trip(Me₂)-TB leads to significantly different gas separation behavior compared to PIM-Trip(H₂)-TB. While both polymers are highly permeable, the structural modifications introduced by the methyl groups alter the selectivity for different gas pairs. mdpi.comresearchgate.net For example, PIM-Trip(H₂)-TB exhibits an 'inverse selectivity' for CO₂ over H₂, a behavior not seen to the same extent in the methylated version. researchgate.net

| Polymer | BET Surface Area (m²/g) | P(H₂) (Barrer) | P(CO₂) (Barrer) | P(O₂) (Barrer) | P(N₂) (Barrer) | P(CH₄) (Barrer) | Selectivity (α) H₂/N₂ | Selectivity (α) CO₂/N₂ |

|---|

Data sourced from a 2020 study by Carta et al. mdpi.com

Synthesis of this compound-Containing Monomers for PIMs

Incorporation of this compound into Phthalocyanine (B1677752) and Porphyrin Systemscardiff.ac.uk

Phthalocyanines and porphyrins are large, planar aromatic macrocycles known for their unique electronic and optical properties. alfa-chemistry.comrsc.org However, their strong tendency to aggregate via co-facial π-π stacking can quench their desirable photophysical characteristics and limit their processability. cardiff.ac.uk Introducing bulky, three-dimensional substituents is a proven strategy to overcome this aggregation.

The this compound scaffold is an ideal candidate for this purpose. By attaching triptycene units to the periphery of phthalocyanine or porphyrin cores, the planarity of the resulting assembly is disrupted, effectively preventing close packing. cardiff.ac.uk For example, novel phthalocyanines bearing dioxy-di-tert-butyl-dimethyltriptycene substituents have been synthesized. While UV-vis spectra still indicated some concentration-dependent aggregation, it was significantly less than that observed for many other phthalocyanine derivatives. cardiff.ac.uk

Similarly, tetratriptycenoporphyrins have been created by reacting a tetrakis(pentafluorophenyl)porphyrin precursor with a dihydroxy-triptycene derivative, such as 2,3-dihydroxy-9,10-dimethyltriptycene. cardiff.ac.ukcardiff.ac.uk These resulting porphyrin complexes were found to be non-aggregating and microporous, with BET surface areas in the range of 450 to 600 m²/g. cardiff.ac.uk This demonstrates that the triptycene units not only prevent aggregation but also impart intrinsic microporosity to the final material.

Development of Advanced Organic Materials with this compound Scaffolds

The unique structural attributes of the this compound scaffold have positioned it as a versatile building block for a wide array of advanced organic materials beyond PIMs and porphyrin systems. encyclopedia.pubmdpi.com Its rigid, propeller-like shape is fundamental to creating materials with substantial internal molecular free volume. researchgate.net

This scaffold has been employed in the construction of various porous materials, including metal-organic frameworks (MOFs) and molecular cages. encyclopedia.pub The predictable geometry and rigidity of the triptycene unit allow for the rational design of porous networks with tailored pore sizes and high surface areas. Materials incorporating triptycene units with methyl substituents have shown some of the highest hydrogen adsorption capacities among purely organic materials, a property linked to a high concentration of micropores. researchgate.net

Furthermore, the triptycene framework serves as a core for developing materials used in catalysis and as chemical sensors. encyclopedia.pub For example, triptycene-based phosphine (B1218219) ligands have been developed for use in catalysis, capitalizing on the scaffold's rigidity. mdpi.com The defined three-dimensional structure and the ability to introduce functional groups at specific positions on the aromatic rings or bridgehead carbons make this compound a powerful tool in supramolecular chemistry and the broader field of materials science. encyclopedia.pub

Catalytic Applications of 9,10 Dimethyltriptycene Derivatives

9,10-Dimethyltriptycene-Based Ligands in Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, allowing for high activity and selectivity under mild conditions. The performance of a homogeneous catalyst is highly dependent on the ligands coordinated to the metal center. researchgate.net Derivatives of this compound are used to create ligands that impart specific steric and electronic properties to a metal catalyst. mdpi.comresearchgate.net

The bulky, propeller-shaped triptycene (B166850) unit provides significant steric shielding around the metal center. researchgate.net This can control substrate access to the catalytic site, leading to enhanced selectivity. Furthermore, the rigidity of the scaffold ensures a well-defined and stable coordination geometry. Researchers have synthesized various types of ligands based on the triptycene framework, such as phosphines and N-heterocyclic carbenes (NHCs), for use in a range of transition metal-catalyzed reactions. mdpi.comresearchgate.net For example, triptycene-based phosphine (B1218219) ligands have been developed for cross-coupling reactions, while NHC ligands incorporating the triptycene structure have been synthesized for applications in olefin metathesis and other coupling reactions. mdpi.comresearchgate.net The steric properties of the triptycene unit are crucial for shielding specific areas near the metal, thereby influencing the catalytic outcome. researchgate.net

Table 1: Examples of Triptycene-Based Ligands in Homogeneous Catalysis

| Ligand Type | Triptycene Precursor | Metal Complex | Catalyzed Reaction | Reference |

|---|---|---|---|---|

| Monophosphine | 1,8,13-Tribromotriptycene | Palladium (II) | Chemoselective transfer hydrogenation of α,β-unsaturated ketones | mdpi.com |

| N-Heterocyclic Carbene (NHC) | 2,3-Dimethyltriptycene-1,4-quinone | Iridium (Ir), Palladium (Pd) | Suzuki-Miyaura coupling, Olefin metathesis | researchgate.net |

Heterogeneous Catalysis Utilizing this compound-Modified Materials

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. wikipedia.org A key advantage is the ease of catalyst separation from the product mixture, allowing for recovery and reuse. cardiff.ac.uk this compound and its derivatives are incorporated into solid materials to create robust and efficient heterogeneous catalysts. core.ac.uk

One strategy involves integrating the triptycene unit into the backbone of a polymer. cardiff.ac.ukcardiff.ac.uk The rigidity and awkward shape of the triptycene moiety can prevent efficient polymer chain packing, creating materials with intrinsic microporosity. cardiff.ac.uk These porous network polymers can host catalytic metal centers, and the pores enhance substrate access to these active sites. cardiff.ac.uk For instance, porphyrin-based network polymers containing triptycene units have been developed for oxidation reactions. These materials function as solid catalysts that are easily recovered and can be reused for multiple catalytic cycles without significant loss of activity or selectivity, demonstrating the remarkable robustness conferred by the polymer structure. cardiff.ac.uk

Table 2: Performance of a Triptycene-Containing Polymer Catalyst in Heterogeneous Oxidation

| Catalyst System | Reaction | Key Feature | Performance Highlight | Reference |

|---|---|---|---|---|

| Porphyrin-based network polymer (P1) containing 9,10-diethyl-triptycene units | Cyclohexane Oxidation | Robust, porous solid catalyst | Catalyst was recovered and reused for at least four cycles with no loss of activity and high selectivity for alcohol production. | cardiff.ac.uk |

| Porphyrin polymers with dihydroxy-di-tert-butyl-dimethyltriptycene | General Porous Material Synthesis | Microporous with high surface area | Materials exhibit BET surface areas ranging from 450 to 600 m² g⁻¹, suitable for gas adsorption and potential catalytic applications. | cardiff.ac.uk |

Supramolecular Catalysis Enhanced by this compound Interactions

Supramolecular catalysis utilizes non-covalent interactions to assemble catalytic systems and control their reactivity, mimicking the function of natural enzymes. beilstein-journals.org The defined three-dimensional structure of this compound makes it an excellent component for building large, functional supramolecular assemblies through host-guest interactions and self-assembly. mdpi.comrsc.org

A significant challenge in catalysis, particularly with planar aromatic molecules like porphyrins, is their tendency to aggregate via co-facial π-π stacking. This aggregation can lead to quenching of excited states and deactivation of the catalyst. cardiff.ac.uk Introducing bulky this compound subunits onto these molecules provides a powerful supramolecular strategy to prevent this undesirable aggregation. The methyl groups on the triptycene bridgeheads further inhibit close packing. cardiff.ac.uk By sterically hindering the co-facial arrangement, the triptycene units ensure that the catalytic centers remain isolated and active. This has been demonstrated in tetratriptycenoporphyrins, which were found to be non-aggregating and highly luminescent, properties essential for efficient photoredox catalysis. cardiff.ac.uk The resulting materials often possess microporosity, further enhancing their potential in catalytic applications. cardiff.ac.uk

Table 3: Supramolecular Effects of Triptycene Modification on Porphyrins

| Compound Type | Key Supramolecular Interaction | Observed Property | Implication for Catalysis | Reference |

|---|---|---|---|---|

| Standard Tetraphenylporphyrin | Co-facial π-π stacking | Prone to aggregation, fluorescence quenching | Reduced catalytic efficiency due to deactivation of active sites. | cardiff.ac.uk |

| Tetratriptycenoporphyrin (with dimethyltriptycene units) | Steric hindrance from triptycene scaffold | Non-aggregating, enhanced luminescence, microporosity (BET surface area 450-600 m² g⁻¹) | Maintains active catalytic centers, suitable for photoredox catalysis and applications requiring porous materials. | cardiff.ac.uk |

Future Research Directions and Perspectives

Exploration of Novel and Efficient Synthetic Routes to 9,10-Dimethyltriptycene

The conventional synthesis of this compound relies on the Diels-Alder reaction between 9,10-dimethylanthracene (B165754) and a benzyne (B1209423) precursor. mdpi.com While effective, this method can have limitations regarding substrate scope and functional group tolerance for producing more complex derivatives. Future research will likely focus on developing more versatile and efficient synthetic strategies.

One promising direction is the application of transition-metal-catalyzed reactions. For instance, rhodium-catalyzed [2+2+2] cycloaddition reactions, which have been used to create 9,10-dihydroxytriptycenes from anthraquinones and alkynes, could potentially be adapted. mdpi.com This approach could offer a convergent and modular route to diversely functionalized this compound analogues. Another innovative strategy involves the use of ynolates, which react with benzynes in a one-pot synthesis to form triptycenes, presenting a potentially more streamlined process. mdpi.com

Furthermore, developing methods for the late-stage functionalization of the this compound core is a significant goal. While the bridgehead C-H groups are relatively inert, advances in C-H activation chemistry could unlock direct pathways to new derivatives without requiring de novo synthesis from functionalized precursors. mdpi.com

Table 1: Potential Future Synthetic Strategies for this compound Derivatives

| Synthetic Strategy | Potential Advantages | Key Precursors | Relevant Research Area |

|---|---|---|---|

| Rhodium-Catalyzed [2+2+2] Cycloaddition | High efficiency, modularity, access to functionalized derivatives. mdpi.com | Functionalized Anthraquinones, Alkynes | Organometallic Catalysis |

| Ynolate-Benzyne Cycloaddition | One-pot synthesis, potentially streamlined process. mdpi.com | Benzynes, Ynolates (R-C≡C-OLi) | Organic Synthesis Methods |

| Late-Stage C-H Functionalization | Direct modification of the triptycene (B166850) core, improved atom economy. mdpi.com | This compound | C-H Activation Chemistry |

Advanced Spectroscopic Probes for Investigating this compound Dynamics

The internal rotation of the two methyl groups in this compound is a classic example of geared molecular motion. Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary tool for studying these dynamics. mdpi.comacs.org Future investigations will demand more sophisticated spectroscopic techniques to probe these motions with greater precision and in diverse environments.

Advanced NMR techniques, such as 2D Exchange Spectroscopy (EXSY), can be employed to map the detailed pathways and energy barriers of conformational changes, as has been demonstrated for more complex triptycene systems. mdpi.com Solid-state NMR spectroscopy offers a powerful lens to study the dynamics in crystalline form, revealing how crystal packing influences the rotational behavior of the methyl groups. ifmpan.poznan.plresearchgate.net Studies on isotopically labeled this compound have already shown discrepancies between diffraction data and NMR results, suggesting complex disorder in the solid state that warrants further investigation. researchgate.net

Combining experimental data with high-level computational modeling will be crucial. Theoretical calculations can help interpret complex NMR spectra and provide insights into the subtle electronic and steric effects governing the rotational barriers. acs.org

Rational Design of this compound-Based Supramolecular Architectures

Supramolecular chemistry, which utilizes non-covalent interactions to build complex assemblies, is a field where the rigid and well-defined structure of this compound can be fully exploited. tue.nl Its shape prevents dense packing and creates intrinsic free volume, making it an ideal building block (or tecton) for porous materials. cardiff.ac.uk

Future work will focus on the rational design of novel supramolecular architectures. This includes the synthesis of this compound derivatives functionalized with specific recognition motifs (e.g., hydrogen-bonding groups, metal-coordinating ligands) to direct their self-assembly into predictable and functional structures like molecular cages, coordination networks, and metal-organic frameworks (MOFs). nih.govmdpi.compreprints.org The goal is to create materials with tailored pore sizes and chemical environments for applications in gas storage, separation, and sensing. The introduction of chirality into triptycene derivatives is another exciting avenue, enabling the construction of enantioselective hosts and sensors. mdpi.comnih.gov

Expanding the Scope of Materials Science Applications of this compound

The inherent properties of the this compound unit have already led to its use in advanced materials. mdpi.cominteresjournals.org A significant area for future growth is in the development of Polymers of Intrinsic Microporosity (PIMs). By incorporating the bulky, contorted this compound structure into polymer backbones, researchers can create materials with high internal surface areas and interconnected voids, which are highly desirable for gas separation membranes. mdpi.com Future research will aim to synthesize new PIMs based on this monomer to optimize permeability and selectivity for specific gases like CO2 and H2. mdpi.com

Another key application area is optoelectronics. Triptycene derivatives are known to be useful as electroluminescent materials in devices like Organic Light-Emitting Diodes (OLEDs). google.comrsc.org The rigid framework can improve the morphological stability of thin films and reduce crystallization, extending device lifetime. google.com Furthermore, the bridgehead methyl groups can be used to tune the solubility and processing characteristics of materials. Research into novel phthalocyanine (B1677752) and porphyrin compounds incorporating the this compound scaffold has shown promise in creating non-aggregating, microporous materials with interesting photophysical properties. cardiff.ac.uk

Table 2: Emerging Materials Science Applications for this compound

| Application Area | Key Property Exploited | Future Research Goal |

|---|---|---|

| Gas Separation Membranes | Intrinsic microporosity, rigid structure. mdpi.com | Develop new PIMs with enhanced selectivity and permeability for CO2, H2, etc. |

| Optoelectronics (OLEDs) | Film-forming properties, reduced crystallization. google.com | Design stable, blue-emitting materials with long operational lifetimes. |

| Microporous Materials | Large internal free volume, prevention of aggregation. cardiff.ac.uk | Create materials for molecular adsorption and host-guest chemistry. |

Emerging Catalytic Roles for this compound Derivatives

While the parent hydrocarbon is catalytically inactive, its rigid framework is an excellent platform for developing novel ligands and catalysts. The steric bulk of the triptycene scaffold can create a unique coordination environment around a metal center, influencing reactivity and selectivity. acs.org

Future research will involve the synthesis of this compound derivatives bearing coordinating groups, such as phosphines, pyridines, or N-heterocyclic carbenes. mdpi.comnih.gov These ligands could find use in a variety of catalytic transformations, including cross-coupling reactions like the Suzuki-Miyaura coupling, C-H functionalization, and hydrogenation. acs.org The defined geometry of the scaffold could be particularly advantageous in asymmetric catalysis, where chiral derivatives could be used to induce high levels of enantioselectivity. mdpi.com The development of metal complexes where the triptycene unit is not just a ligand but an integral, reactive part of the catalyst represents a further frontier. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing 9,10-Dimethyltriptycene in academic laboratories?

- Methodology : Synthesis typically involves Diels-Alder reactions between anthracene derivatives and dimethylacetylene dicarboxylate, followed by purification via column chromatography. Key steps include optimizing reaction stoichiometry (1:1.2 molar ratio of anthracene to dienophile) and controlling temperature (<100°C to prevent side reactions). Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry, with spectral benchmarks derived from analogous triptycene derivatives .

Q. How should researchers characterize the purity of this compound?

- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV-Vis detection (λ = 254 nm) to quantify purity. Cross-validate using differential scanning calorimetry (DSC) to assess melting point consistency (±2°C deviation indicates impurities). For structural integrity, compare experimental IR spectra (e.g., C-H stretching at 3050 cm⁻¹) against computational simulations (DFT/B3LYP/6-31G*) .

Q. What safety protocols are critical for handling this compound?

- Methodology : Use fume hoods for synthesis and handling. Wear nitrile gloves and safety goggles to avoid dermal/ocular exposure. Store in amber glass vials under inert gas (argon) to prevent oxidation. Dispose of waste via halogenated solvent protocols, adhering to EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Employ multi-dimensional NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Cross-reference with X-ray crystallography for unambiguous confirmation of substituent positions. For ambiguous cases, use isotopic labeling (e.g., deuterated solvents) to track proton environments .

Q. What experimental designs optimize the study of this compound’s thermal stability?

- Methodology : Use thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition thresholds. Pair with time-dependent DSC to monitor phase transitions. For kinetic studies, apply the Kissinger method to calculate activation energies from non-isothermal data .

Q. How can computational modeling enhance the understanding of this compound’s electronic properties?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) to map HOMO-LUMO gaps and predict reactivity. Validate with cyclic voltammetry experiments (scan rate: 100 mV/s in THF) to correlate theoretical and experimental redox potentials .

Q. What strategies mitigate isomer formation during synthesis?

- Methodology : Adjust steric hindrance by modifying substituents on the anthracene core. Monitor reaction progress in real-time using in-situ FTIR to detect intermediate isomers. Optimize solvent polarity (e.g., dichloromethane vs. toluene) to favor the desired regioisomer .

Data Analysis & Presentation Guidelines

Q. How should researchers present conflicting data in publications?

- Methodology : Use tables to juxtapose contradictory results (e.g., NMR shifts vs. computational predictions) and provide statistical analysis (standard deviation, p-values). Discuss potential sources of error (e.g., solvent polarity effects) and propose validation experiments .

Q. What are best practices for visualizing this compound’s molecular interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.